molecular formula C16H20FN3O3 B2942444 N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 899956-53-7

N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B2942444
CAS No.: 899956-53-7
M. Wt: 321.352
InChI Key: NAVRSUCEKVSCKX-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide: is a synthetic organic compound with the molecular formula C16H20FN3O3. This compound is characterized by the presence of a fluorinated aromatic ring, a pyrrolidinone moiety, and an oxalamide linkage. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-4-methylaniline, undergoes a reaction with oxalyl chloride to form the corresponding oxalyl chloride derivative.

    Coupling with Pyrrolidinone: The oxalyl chloride derivative is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine under controlled conditions to form the final oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
  • N1-(3-bromo-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
  • N1-(3-fluoro-4-ethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Uniqueness

N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is unique due to the presence of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its non-fluorinated analogs.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3/c1-11-5-6-12(10-13(11)17)19-16(23)15(22)18-7-3-9-20-8-2-4-14(20)21/h5-6,10H,2-4,7-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVRSUCEKVSCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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